3-Bromo-5-(chloromethyl)-2-fluoropyridine
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Overview
Description
3-Bromo-5-(chloromethyl)-2-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, chloromethyl, and fluorine groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by chloromethylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chloromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine and chloromethyl groups to hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated or dechloromethylated pyridines.
Scientific Research Applications
3-Bromo-5-(chloromethyl)-2-fluoropyridine is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(chloromethyl)-2-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(chloromethyl)pyridine
- 2-Fluoro-3-bromopyridine
- 5-(Chloromethyl)-2-fluoropyridine
Uniqueness
3-Bromo-5-(chloromethyl)-2-fluoropyridine is unique due to the presence of all three substituents (bromine, chloromethyl, and fluorine) on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-5-(chloromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXILFQDMYMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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